
(Z)-5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of “(Z)-5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione” involves a click chemistry reaction . The reaction involves the use of 1H-indole-3-carbaldehyde and propargyl bromide in the presence of K2CO3 in dry DMF under reflux for 2 hours . This leads to the formation of an intermediate compound, which is then subjected to a cycloaddition with 1-azido-2-methyl-3-nitrobenzene under click chemistry reaction conditions .Physical and Chemical Properties Analysis
“this compound” is a crystalline compound with a melting point of 271.4 °C . Thermogravimetry shows that the substance is stable up to 290 °C with two-step degradation . The thermal degradation of the compound follows zero-order kinetics and has an activation energy of 144.7 kJ mol .Applications De Recherche Scientifique
Anticancer Activity
- Cancer Inhibitory Activity: Synthesized derivatives of (Z)-5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione showed notable anticancer activity against various cancer cells, including A549, HCT116, and PC-9 cell lines. Some compounds exhibited comparable activity to the known anticancer drug 5-Fluorouracil (5-FU) in these cancer cell lines (Li Zi-cheng, 2013).
- Radiosensitizing Agents: Certain derivatives were identified as potent radiosensitizing agents, particularly against the HT-29 cell line, indicating potential use in radiotherapy enhancement (Y. Reddy et al., 2010).
- Anticancer Agents: Novel N-benzyl aplysinopsin analogs of this compound were synthesized and exhibited significant in vitro cytotoxicity against various human tumor cell lines, suggesting their potential as antitumor agents (Narsimha R Penthala et al., 2011).
Antimicrobial Activity
- Antibacterial and Antifungal Agents: Derivatives were found to have high activity against Gram-positive and Gram-negative bacteria and some fungal species, indicating their potential as antimicrobial agents (L. Kamala et al., 2017).
Other Biological Activities
- Antihyperglycemic Agents: Certain derivatives were investigated as potential antihyperglycemic agents, showing the versatility of the compound in therapeutic applications (S. Riyaz et al., 2011).
Mechanisms of Action and Potential Development
- Synthetic Approaches and Mechanisms: Studies have focused on the synthesis and evaluation of the molecular mechanisms behind the anticancer potential of thiazolidine-2,4-dione derivatives. Such research is crucial for the development of new drugs based on this compound (H. Kumar et al., 2019).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione involves the condensation of indole-3-carboxaldehyde with thiazolidine-2,4-dione in the presence of a base to form the desired product.", "Starting Materials": [ "Indole-3-carboxaldehyde", "Thiazolidine-2,4-dione", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve indole-3-carboxaldehyde and thiazolidine-2,4-dione in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography or recrystallization to obtain the desired (Z)-5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione." ] } | |
Numéro CAS |
139336-32-6 |
Formule moléculaire |
C12H8N2O2S |
Poids moléculaire |
244.27 g/mol |
Nom IUPAC |
4-hydroxy-5-(indol-3-ylidenemethyl)-3H-1,3-thiazol-2-one |
InChI |
InChI=1S/C12H8N2O2S/c15-11-10(17-12(16)14-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-6,15H,(H,14,16) |
Clé InChI |
HNYJSNHOKJLPCW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC3=C(NC(=O)S3)O)C=N2 |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC3=C(NC(=O)S3)O)C=N2 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


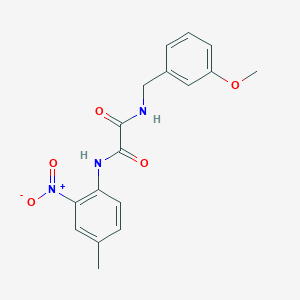
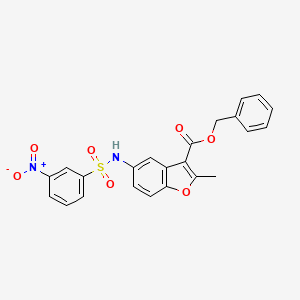

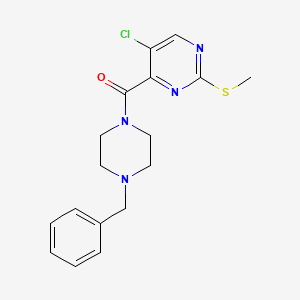
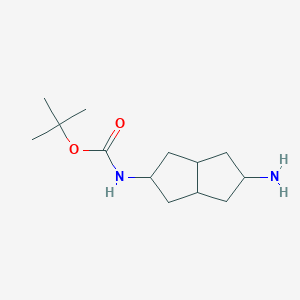
![methyl (3S)-2-(2-chloroacetyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate](/img/no-structure.png)
![ethyl 4-{2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetyl}piperazine-1-carboxylate](/img/structure/B2728816.png)
![6-fluoro-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2728817.png)
![2-amino-N-[(3-nitrophenyl)methylideneamino]benzamide](/img/structure/B2728819.png)
![[2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2728822.png)
![N-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2728823.png)
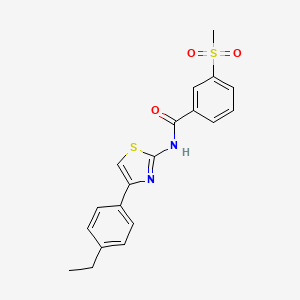

![N-(4-PHENYL-1,3-THIAZOL-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B2728828.png)
